molecular formula C12H17Cl2N3 B1463127 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1185692-43-6

5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1463127
CAS No.: 1185692-43-6
M. Wt: 274.19 g/mol
InChI Key: ZRLJKCZRAZUINA-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound characterized by its unique structure, which includes a benzodiazole ring substituted with a methyl group and a pyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The resulting benzodiazole intermediate is then further modified by introducing the pyrrolidin-2-yl group through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism by which 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-Methyl-2-(pyrrolidin-2-yl)thiazole dihydrochloride: Similar structure but with a thiazole ring instead of benzodiazole.

  • 2-Methyl-5-(pyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of benzodiazole.

Uniqueness: 5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride stands out due to its unique combination of the benzodiazole and pyrrolidin-2-yl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJKCZRAZUINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185692-43-6
Record name 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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